(R)-3-(Hydroxymethyl)cyclohexanone
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Overview
Description
®-3-(Hydroxymethyl)cyclohexanone is an organic compound with a cyclohexanone core structure substituted with a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Hydroxymethyl)cyclohexanone can be achieved through several methods. One common approach involves the reduction of 3-(hydroxymethyl)cyclohexanone using selective reducing agents. Another method includes the oxidation of 3-(hydroxymethyl)cyclohexanol. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of ®-3-(Hydroxymethyl)cyclohexanone often employs catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the hydrogenation of precursors under controlled conditions. The choice of catalyst and reaction parameters is crucial to achieving high efficiency and purity in the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(Hydroxymethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted cyclohexanone derivatives.
Scientific Research Applications
®-3-(Hydroxymethyl)cyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of ®-3-(Hydroxymethyl)cyclohexanone involves its interaction with specific molecular targets. For instance, in oxidation reactions, the hydroxymethyl group undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, the ketone group accepts electrons from reducing agents, leading to the formation of alcohols. The pathways involved in these reactions are governed by the electronic and steric properties of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A structurally similar compound with a ketone group but lacking the hydroxymethyl substitution.
Cycloheptanone: Another cyclic ketone with a seven-membered ring structure.
Cyclohexanol: A related compound where the ketone group is reduced to an alcohol.
Uniqueness
®-3-(Hydroxymethyl)cyclohexanone is unique due to the presence of both a hydroxymethyl group and a ketone group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3R)-3-(hydroxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h6,8H,1-5H2/t6-/m1/s1 |
InChI Key |
OTZGKTIHFHBTGZ-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@H](CC(=O)C1)CO |
Canonical SMILES |
C1CC(CC(=O)C1)CO |
Origin of Product |
United States |
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